8-azaspiro[4.5]decane-8-carbonyl chloride
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Overview
Description
8-azaspiro[4.5]decane-8-carbonyl chloride is a spiro compound characterized by a unique bicyclic structure where two rings are connected by a single carbon atom. This compound is notable for its rigidity and three-dimensional structural properties, making it a valuable scaffold in the synthesis of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-azaspiro[4.5]decane-8-carbonyl chloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous magnesium sulfate to dry the organic layer and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
8-azaspiro[4.5]decane-8-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution where the chloride group is replaced by other nucleophiles.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Oxidation Reactions: Oxidation can convert the carbonyl group into carboxylic acids or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Reduction: Lithium aluminum hydride or hydrogen in the presence of a catalyst like Raney nickel.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Scientific Research Applications
8-azaspiro[4.5]decane-8-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a scaffold for the development of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-azaspiro[4.5]decane-8-carbonyl chloride involves its interaction with specific molecular targets. For instance, as an FGFR4 inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival . The exact molecular pathways can vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
- 2,8-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.5]decane
- 2,7-diazaspiro[4.4]nonane
- 2-oxa-7-azaspiro[4.4]nonane
- 8-oxa-2-azaspiro[4.5]decane
Uniqueness
8-azaspiro[4.5]decane-8-carbonyl chloride is unique due to its specific structural features and the presence of a carbonyl chloride group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of various biologically active compounds .
Properties
CAS No. |
958852-64-7 |
---|---|
Molecular Formula |
C10H16ClNO |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
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